molecular formula C16H14N4 B290144 N-benzyl-1-(1-phenyltriazol-4-yl)methanimine

N-benzyl-1-(1-phenyltriazol-4-yl)methanimine

Cat. No.: B290144
M. Wt: 262.31 g/mol
InChI Key: MWUAAHPENSPKCR-UHFFFAOYSA-N
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Description

N-benzyl-1-(1-phenyltriazol-4-yl)methanimine is an organic compound with the molecular formula C16H14N4 It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-1-(1-phenyltriazol-4-yl)methanimine can be synthesized through a multi-step process involving the formation of the triazole ring followed by the introduction of the benzylimino group. One common method involves the cycloaddition reaction between phenyl azide and an alkyne to form the triazole ring. The benzylimino group is then introduced through a condensation reaction with benzylamine under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(1-phenyltriazol-4-yl)methanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-1-(1-phenyltriazol-4-yl)methanimine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-1-(1-phenyltriazol-4-yl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-1-(1-phenyltriazol-4-yl)methanimine is unique due to the presence of both the phenyl and benzylimino groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

IUPAC Name

N-benzyl-1-(1-phenyltriazol-4-yl)methanimine

InChI

InChI=1S/C16H14N4/c1-3-7-14(8-4-1)11-17-12-15-13-20(19-18-15)16-9-5-2-6-10-16/h1-10,12-13H,11H2

InChI Key

MWUAAHPENSPKCR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN=CC2=CN(N=N2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=CN(N=N2)C3=CC=CC=C3

Origin of Product

United States

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